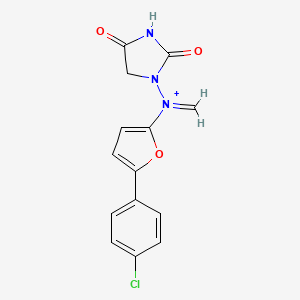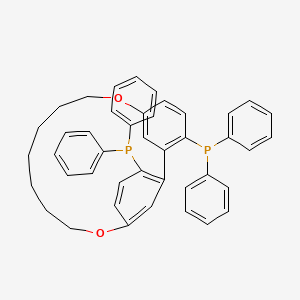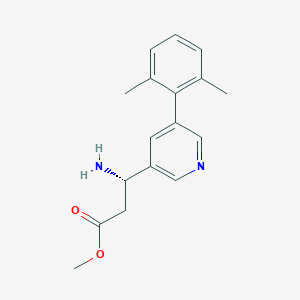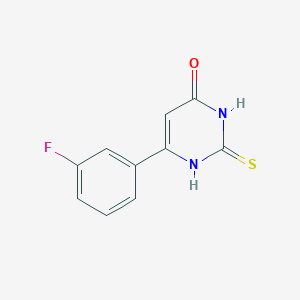
1-((5-(4-Chlorophenyl)furan-2-yl)(methylene)-l4-azanyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-(4-Chlorophenyl)furan-2-yl)(methylene)-l4-azanyl)imidazolidine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a furan ring substituted with a 4-chlorophenyl group, a methylene bridge, and an imidazolidine-2,4-dione moiety. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(4-Chlorophenyl)furan-2-yl)(methylene)-l4-azanyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with imidazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((5-(4-Chlorophenyl)furan-2-yl)(methylene)-l4-azanyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-((5-(4-Chlorophenyl)furan-2-yl)(methylene)-l4-azanyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((5-(4-Chlorophenyl)furan-2-yl)(methylene)-l4-azanyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-((5-(4-Chlorophenyl)furan-2-yl)(methylene)-l4-azanyl)imidazolidine-2,4-dione dihydrochloride
- This compound hydrochloride
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both furan and imidazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H11ClN3O3+ |
|---|---|
Molecular Weight |
304.71 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-(2,4-dioxoimidazolidin-1-yl)-methylideneazanium |
InChI |
InChI=1S/C14H10ClN3O3/c1-17(18-8-12(19)16-14(18)20)13-7-6-11(21-13)9-2-4-10(15)5-3-9/h2-7H,1,8H2/p+1 |
InChI Key |
PSGGJLYYEKXPKF-UHFFFAOYSA-O |
Canonical SMILES |
C=[N+](C1=CC=C(O1)C2=CC=C(C=C2)Cl)N3CC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde](/img/structure/B15280258.png)
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)




![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)



![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)


